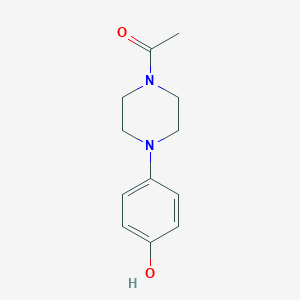

1-Acetyl-4-(4-hydroxyphenyl)piperazine

Descripción general

Descripción

Fosfato de Beta-Glicerol Disódico: es un compuesto versátil ampliamente utilizado en diversos campos de investigación, incluida la biología celular, la investigación bioquímica y la metabolómica. Se reconoce como un metabolito endógeno y un inhibidor de la fosfatasa de serina-treonina. Este compuesto se utiliza ampliamente en formulaciones de hidrogel de quitosán para la investigación de administración de fármacos y sirve como fuente de fosfato para el crecimiento celular y la producción de proteínas recombinantes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: : La síntesis de Fosfato de Beta-Glicerol Disódico implica la reacción de glicerol con ácido fosfórico en presencia de hidróxido de sodio. La reacción generalmente se lleva a cabo bajo condiciones controladas de temperatura y pH para garantizar la formación del isómero beta deseado. El producto se purifica luego mediante cristalización u otras técnicas de separación para obtener un compuesto de alta pureza .

Métodos de Producción Industrial: : La producción industrial de Fosfato de Beta-Glicerol Disódico sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de calidad industrial para garantizar una calidad y un rendimiento consistentes. El producto a menudo se somete a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de Reacciones: : El Fosfato de Beta-Glicerol Disódico experimenta diversas reacciones químicas, incluida la hidrólisis, la fosforilación y la complejación. Se utiliza comúnmente como donador de fosfato en reacciones bioquímicas y puede hidrolizarse para liberar fosfato inorgánico y glicerol .

Reactivos y Condiciones Comunes

Hidrólisis: Esta reacción ocurre en presencia de agua y está catalizada por enzimas fosfatasa alcalina.

Fosforilación: El Fosfato de Beta-Glicerol Disódico puede actuar como donador de fosfato en reacciones de fosforilación, que están catalizadas por quinasas.

Productos Principales

Aplicaciones Científicas De Investigación

Pharmaceutical Development

- Antifungal Activity : AHPP has been investigated for its antifungal properties, particularly as an intermediate in the synthesis of ketoconazole, an antifungal medication that inhibits cytochrome P-450 enzymes . This application highlights its role in combating fungal infections.

- Neuropharmacology : The compound shows promise in modulating neurotransmitter systems, which may impact mood and anxiety disorders. Its structural similarity to acetaminophen suggests potential analgesic effects through cyclooxygenase inhibition, reducing prostaglandin synthesis .

- Enzyme Inhibition Studies : Research indicates that AHPP can serve as a valuable tool in studies related to enzyme inhibition and receptor binding due to its structural characteristics that mimic biologically active molecules.

Industrial Applications

AHPP is utilized in the production of various chemical products, including polymers and resins. Its versatility as an intermediate in pharmaceutical manufacturing makes it essential for developing active pharmaceutical ingredients (APIs) .

Case Study 1: Antifungal Efficacy

A study conducted on AHPP's antifungal properties demonstrated its effectiveness against various fungal strains. The compound was tested against Candida albicans and Aspergillus niger, showing significant inhibition of fungal growth at specific concentrations. This study supports its application in developing antifungal formulations.

Case Study 2: Neuropharmacological Effects

In another investigation, AHPP was evaluated for its effects on neurotransmitter systems. The results indicated that AHPP could enhance serotonin levels in animal models, suggesting potential therapeutic applications for mood disorders. This aligns with findings that structural analogs of acetaminophen can influence neurotransmitter dynamics.

Mecanismo De Acción

El Fosfato de Beta-Glicerol Disódico ejerce sus efectos principalmente a través de su función como donador de fosfato. Es hidrolizado por enzimas fosfatasa alcalina para liberar fosfato inorgánico, que luego se utiliza en diversos procesos bioquímicos. Este compuesto también actúa como un inhibidor de la fosfatasa de serina-treonina, modulando la actividad de fosfatasas específicas e influyendo en las vías de señalización celular .

Comparación Con Compuestos Similares

Compuestos Similares

Fosfato de Alfa-Glicerol Disódico: Similar en estructura pero difiere en la posición del grupo fosfato.

Fosfato de Glicerol 3: Otro isómero de fosfato de glicerol con propiedades y aplicaciones bioquímicas distintas.

Singularidad: : El Fosfato de Beta-Glicerol Disódico es único debido a su alta actividad biológica y especificidad como donador de fosfato. Su capacidad para promover la mineralización de la matriz ósea y apoyar el crecimiento celular lo hace particularmente valioso en la investigación y aplicaciones biomédicas .

Actividad Biológica

1-Acetyl-4-(4-hydroxyphenyl)piperazine (1-Ac-4-HPP) is a synthetic compound that has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antibacterial and antiproliferative effects, along with relevant case studies and research findings.

Chemical Structure and Properties

1-Ac-4-HPP is a piperazine derivative with the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 67914-60-7

The compound features an acetyl group and a hydroxyphenyl group, contributing to its reactivity and biological activity.

Antibacterial Activity

1-Ac-4-HPP has demonstrated significant antibacterial properties against various bacterial strains. Research indicates that it exhibits potency against multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 32 µg/mL | |

| E. coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiproliferative Activity

In addition to its antibacterial effects, 1-Ac-4-HPP has shown antiproliferative activity against various cancer cell lines. Studies have reported that the compound inhibits cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Antiproliferative Effects of this compound

The biological activity of 1-Ac-4-HPP can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthesis : The compound has been shown to inhibit nitric oxide synthase, leading to reduced levels of nitric oxide, which is crucial in various cellular signaling pathways.

- Cell Cycle Arrest : Research indicates that 1-Ac-4-HPP induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Study on Antibacterial Efficacy

A study conducted on the effectiveness of 1-Ac-4-HPP against MRSA revealed that the compound significantly reduced bacterial load in vitro. The researchers observed a dose-dependent response, with higher concentrations leading to greater bacterial inhibition. This study underscores the potential of 1-Ac-4-HPP as a candidate for developing new antibacterial agents.

Study on Antiproliferative Effects

In another investigation focused on breast cancer cells (MCF7), treatment with 1-Ac-4-HPP resulted in a notable decrease in cell viability. The study reported that at an IC value of 10 µM, the compound induced apoptosis through mitochondrial pathway activation, highlighting its therapeutic potential in oncology.

Propiedades

IUPAC Name |

1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVNLFCRZULMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057804 | |

| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67914-60-7 | |

| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYL-4-(4-HYDROXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH9GD5K5NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic route for producing 1-Acetyl-4-(4-hydroxyphenyl)piperazine and how does it compare to other methods?

A1: Several methods have been explored for synthesizing this compound. One approach utilizes piperazine hexahydrate and p-chloronitrobenzene as starting materials []. This method has shown promising results with yields exceeding those of previously reported routes, suggesting its potential for commercial production []. Another process involves a three-step synthesis starting from bis-(2-chloroethyl)amine hydrochloride and p-aminophenol. This method proceeds through chlorination, cyclization, and acylation reactions, ultimately yielding the target compound with a yield of 37.5% []. This process is considered advantageous due to its simplicity and cost-effectiveness []. An alternative strategy employs diethanolamine and 4-aminoanisole as starting materials, involving bromination-cyclization in a one-pot procedure followed by demethylation and acetylation. This particular method provides an overall yield of 26.4% [].

Q2: How is this compound used in the synthesis of ketoconazole?

A2: this compound serves as the side chain moiety in ketoconazole. In the final step of ketoconazole synthesis, it reacts with a suitably activated ketoconazole precursor. For example, a method utilizing phase-transfer catalysis involves reacting this compound with the methanesulfonyl ester of (2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol []. This condensation reaction results in the formation of ketoconazole [].

Q3: Are there any computational chemistry studies on this compound?

A3: Yes, spectroscopic studies, along with quantum chemical computations and molecular docking simulations, have been performed on this compound []. While the specific details of these studies are not provided in the abstract, this highlights the application of computational techniques in understanding the properties and potential interactions of this compound [].

Q4: Has this compound been investigated for activities beyond antifungal applications?

A4: Interestingly, this compound has been explored in a study involving the bromodomain of the bromodomain adjacent to zinc finger domain protein 2B (BAZ2B) []. This suggests potential research interest in this compound beyond its established role in antifungal drug synthesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.